Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide
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Overview
Description
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is a biochemical compound with the molecular formula C31H36N4O7 and a molecular weight of 576.64 g/mol . It is primarily used as a substrate in protease assays, particularly for neutral endopeptidase 24.11 (enkephalinase) and other proteases like chymotrypsin and E. coli protease La .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-beta-naphthylamide group. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.
Attachment of 4-methoxy-beta-naphthylamide: The final step involves the coupling of the peptide with 4-methoxy-beta-naphthylamide using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases such as chymotrypsin and E.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and amide groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like chymotrypsin and E. coli protease La under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Hydrolysis: Peptide fragments and 4-methoxy-beta-naphthylamide.
Oxidation: Oxidized derivatives of the aromatic rings and amide groups.
Reduction: Reduced derivatives of the aromatic rings and amide groups.
Scientific Research Applications
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide has several scientific research applications, including:
Protease Assays: Used as a substrate in spectrofluorometric assays to measure the activity of proteases like neutral endopeptidase 24.11 (enkephalinase), chymotrypsin, and E.
Biochemical Research: Employed in studies involving enzyme kinetics, enzyme inhibition, and protein-protein interactions.
Medical Research: Utilized in the development of diagnostic assays and therapeutic agents targeting proteases involved in various diseases.
Industrial Applications: Used in the production of protease inhibitors and other biochemical reagents.
Mechanism of Action
The mechanism of action of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves its hydrolysis by proteases. The compound acts as a substrate, and upon cleavage by the protease, it releases 4-methoxy-beta-naphthylamide, which can be detected spectrofluorometrically. This allows for the quantification of protease activity .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro 4-methoxy-beta-naphthylamide: Another protease substrate with a similar structure but different amino acid sequence.
L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide): A substrate for different proteases with a similar naphthylamide group.
Lys-Ala 4-methoxy-beta-naphthylamide dihydrochloride: A protease substrate with a different amino acid sequence and similar naphthylamide group.
Uniqueness
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and its application as a substrate for neutral endopeptidase 24.11 (enkephalinase). Its structure allows for specific interactions with certain proteases, making it a valuable tool in protease research .
Properties
Molecular Formula |
C31H36N4O7 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)/t19-,20-,25-/m0/s1 |
InChI Key |
QFJWKXYGBSQMDX-RLSLOFABSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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